(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane
CAS No.: 14857-35-3
Cat. No.: VC20980369
Molecular Formula: C13H26O3Si
Molecular Weight: 258.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14857-35-3 |
|---|---|
| Molecular Formula | C13H26O3Si |
| Molecular Weight | 258.43 g/mol |
| IUPAC Name | diethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
| Standard InChI | InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3 |
| Standard InChI Key | ASGKDLGXPOIMTM-UHFFFAOYSA-N |
| SMILES | CCO[Si](C)(CCC1CCC2C(C1)O2)OCC |
| Canonical SMILES | CCO[Si](C)(CCC1CCC2C(C1)O2)OCC |
Introduction
Chemical Structure and Properties
Molecular Structure
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane exhibits a complex molecular structure that integrates multiple functional groups. The core structure consists of a cyclohexane ring with an epoxy group at positions 3 and 4, forming the oxabicyclo[4.1.0]heptane moiety. This ring system is connected to a silicon atom via an ethyl bridge. The silicon atom is further substituted with two ethoxy groups and one methyl group, creating a versatile silane functionality.
Chemical Properties
The chemical behavior of this compound is primarily dominated by two reactive functional groups: the epoxy ring and the silane moiety. The epoxy group is highly reactive towards nucleophilic reagents, making it susceptible to ring-opening reactions under appropriate conditions. The silane functionality, particularly the ethoxy groups attached to the silicon atom, can undergo hydrolysis in the presence of moisture, forming silanol intermediates that can subsequently condense to form siloxane bonds.
Chemical Composition
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆O₃Si |
| Molecular Weight | 258.429 g/mol |
| CAS Number | 14857-35-3 |
| EINECS | Not applicable |
| Functional Groups | Epoxy, Silane (diethoxy) |
| Silicon Content | One Si atom per molecule |
Physical Properties and Characteristics
Physical State and Appearance
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane exists as a colorless clear liquid at room temperature and standard pressure. This physical state facilitates its handling and incorporation into various formulations and reaction mixtures. The compound's clarity is an indicator of its high purity, which is typically maintained at a minimum of 96-97% in commercial grades.
Physical Constants
The physical properties of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane have been determined through various analytical techniques and are summarized in the following table:
| Physical Property | Value | Unit |
|---|---|---|
| Boiling Point | 292.3 ± 13.0 | °C (at 760 mmHg) |
| Melting Point | Not available | - |
| Density | 1.1 ± 0.1 | g/cm³ |
| Appearance | Colorless liquid | - |
| Purity (commercial) | 96-97% minimum | % |
Stability and Reactivity
The compound exhibits moderate stability under normal storage conditions, but its reactivity is influenced by both the epoxy and silane functional groups. The epoxy ring is susceptible to ring-opening reactions with nucleophiles, acids, and bases, while the ethoxy groups on the silicon atom can undergo hydrolysis in the presence of moisture. These reactions can lead to polymerization or condensation processes, particularly under conditions of elevated temperature, humidity, or in the presence of catalysts.
Synthesis Methods
Industrial Production
The industrial synthesis of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane typically involves the reaction between 1,2-epoxy-4-vinylcyclohexane and diethoxymethylsilane. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and product purity. The reaction proceeds through a hydrosilylation mechanism, where the Si-H bond of diethoxymethylsilane adds across the vinyl group of the epoxycyclohexane derivative.
Laboratory Synthesis
In laboratory settings, alternative synthetic routes may be employed, such as:
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Ring-closing epoxidation of a cyclohexene derivative already containing the ethyldiethoxymethylsilyl group
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Silylation of pre-formed 2-(3,4-epoxycyclohexyl)ethanol with appropriate silylating agents
-
Hydrosilylation of 4-vinylcyclohexene oxide with diethoxymethylsilane in the presence of platinum catalysts
These methods typically require specialized equipment and expertise in handling moisture-sensitive silane reagents and controlling the stereochemistry of the epoxidation step.
Applications in Industry and Research
Surface Modification
(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane serves as an effective coupling agent for modifying inorganic surfaces, such as glass, metals, and mineral fillers. The silane portion of the molecule can bond to these surfaces through reactions of the ethoxy groups, while the epoxy functionality remains available for further reactions with organic materials. This dual reactivity makes it valuable in improving adhesion between organic polymers and inorganic substrates in composite materials.
Intermediate in Chemical Synthesis
The compound plays a crucial role as a synthetic intermediate in the preparation of specialized silicone materials and functionalized organosilicon compounds. Its epoxy group can participate in a variety of reactions, including ring-opening polymerization, addition reactions with amines or thiols, and cationic polymerization. These transformations lead to materials with enhanced properties such as improved adhesion, heat resistance, and chemical stability.
Coatings and Adhesive Applications
In the coatings industry, this silane compound is utilized as an additive to improve the adhesion, durability, and moisture resistance of epoxy-based formulations. It can form covalent bonds between the coating and substrate, enhancing performance under challenging environmental conditions. Similar benefits are observed in adhesive applications, where it can improve bonding strength and durability, particularly in scenarios involving dissimilar materials.
Manufacturers and Market Information
Global Producers
Several chemical companies around the world manufacture (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane, with varying degrees of scale and purity:
| Manufacturer | Location | Product Name/Code | Purity |
|---|---|---|---|
| Zhengzhou Alfa Chemical Co., Ltd | China | Not specified | 97% min |
| Co-Formula | China | CFS-353 | 96% min |
Packaging and Distribution
The compound is typically available in various package sizes to accommodate different scales of operation:
| Package Size | Typical Use |
|---|---|
| 25g | Laboratory research |
| 100g | Small-scale development |
| 500g | Pilot studies |
| Bulk packages | Industrial production |
Market Trends
The market for (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is influenced by trends in industries that utilize silane coupling agents, including electronics, construction, automotive, and advanced materials. Growth in these sectors, particularly in regions with expanding manufacturing capabilities such as Asia-Pacific, is expected to drive demand for this specialized silane compound. The increasing focus on high-performance materials with enhanced durability and environmental resistance further supports market expansion for this compound.
Comparison with Similar Silane Compounds
Structural Analogs
Several structurally related silane compounds share similar applications but exhibit distinct properties due to variations in their molecular structure:
| Compound | CAS Number | Structural Difference | Comparative Properties |
|---|---|---|---|
| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | 3388-04-3 | Contains three methoxy groups instead of two ethoxy groups | Higher reactivity in hydrolysis, different solubility profile |
| 2-(3,4-Epoxycyclohexyl)ethylmethyldimethoxysilane | 97802-57-8 | Contains two methoxy groups instead of two ethoxy groups | Intermediate reactivity between trimethoxy and diethoxy analogs |
| 3-(2,3-Epoxypropoxy)propyltrimethoxysilane | 2530-83-8 | Linear epoxy group instead of cyclic | More flexible structure, different reactivity pattern |
Functional Differences
The replacement of ethoxy groups with methoxy groups, as seen in the trimethoxy analog, results in several functional differences:
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Hydrolysis rate: Methoxy groups hydrolyze more rapidly than ethoxy groups
-
Byproduct formation: Ethoxy groups release ethanol upon hydrolysis, while methoxy groups release methanol
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Steric factors: Ethoxy groups create greater steric hindrance around the silicon atom
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Solubility: Different alkoxy groups influence solubility in various solvents
These differences can be critical when selecting the appropriate silane for specific applications and processing conditions.
Research Findings and Developments
Surface Chemistry Studies
Recent research has focused on understanding the surface chemistry of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane and its interaction with various substrates. Studies have employed advanced analytical techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and solid-state nuclear magnetic resonance (NMR) to characterize the interfacial bonding between this silane and inorganic surfaces. Results indicate that the orientation and conformation of the silane on the surface significantly influence its coupling efficiency and the properties of the resulting modified materials.
Reaction Mechanism Investigations
Investigations into the reaction mechanisms of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane have revealed complex pathways involving both the epoxy and silane functionalities. Kinetic studies have demonstrated that the hydrolysis of the ethoxy groups and subsequent condensation reactions can occur simultaneously with epoxy ring-opening processes under certain conditions. The understanding of these mechanisms has informed the development of optimized processing protocols for various applications.
Novel Applications
Emerging applications for this silane compound include:
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Advanced composite materials with enhanced interfacial properties
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Specialized coatings with improved chemical resistance and durability
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Modified inorganic fillers for polymer reinforcement
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Self-healing materials utilizing latent reactivity of the epoxy functionality
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Precision electronic applications requiring controlled surface modification
These developments highlight the continued relevance of this compound in addressing challenges in materials science and engineering.
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